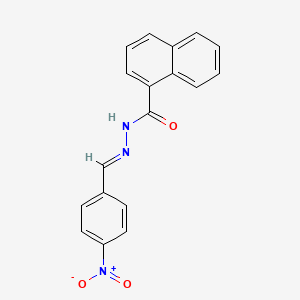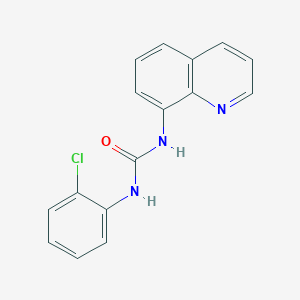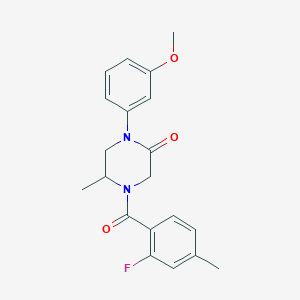![molecular formula C18H25NO3 B5556176 1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine](/img/structure/B5556176.png)
1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include condensation, cyclization, and functional group transformations. For instance, compounds with similar structural features have been synthesized through various methods, such as the condensation of 2-(aminomethyl)pyridine and 1,3-diones, leading to the efficient production of 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles via the intermediacy of a (2-pyridyl)methylimine with marked regioselectivity depending on the presence of additional aminomethylpyridine, suggesting multiple pathways to the product pyrroles (Klappa, McNeill, & Rich, 2002).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. X-ray crystallography, NMR, and IR spectroscopies, supported by DFT quantum mechanical calculations, have been employed to study similar compounds, revealing that they exist in specific configurations stabilized by intermolecular hydrogen bonds in both solid state and solution. These methods provide comprehensive insights into the molecular geometry, electron distribution, and dynamic behavior of molecules under different conditions (Sigalov et al., 2015).
Chemical Reactions and Properties
The chemical behavior of compounds like "1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine" is influenced by their functional groups and molecular structure. Cycloaddition reactions, for example, play a significant role in the synthesis of cyclopentadiene derivatives, demonstrating the versatility of pyrrolidine in facilitating different chemical transformations. These reactions highlight the compound's reactivity towards various organic substrates, leading to a wide range of potential chemical modifications and the synthesis of novel derivatives (Coskun et al., 2015).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and optical activity, are directly related to their molecular structure. For compounds with complex structures, these properties can be studied using various spectroscopic techniques and quantum chemical calculations, which provide valuable information on the molecular electronic structure, stability, and interaction with light. Such analyses are essential for predicting the behavior of these compounds in different environments and for their potential application in materials science (Zhang & Tieke, 2008).
Chemical Properties Analysis
Understanding the chemical properties of a compound involves studying its reactivity, stability, and interactions with other chemicals. For "1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine" and similar molecules, analyses have focused on their reactivity patterns in various chemical reactions, including cycloadditions and condensations. These studies shed light on the mechanisms driving these reactions and the influence of the compound's structure on its chemical behavior (Wijtmans et al., 2004).
科学的研究の応用
Crystallographic Insights
A study by Ç. Tarımcı et al. (2003) explored the crystal structure of a related compound, "1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine," revealing its potential for analgesic activity. The orthorhombic crystallization and deviation from planar configuration highlight its unique structural properties Ç. Tarımcı, Andaç Karamustafa, K. Güven, M. Kabak, A. Yeşilada, 2003.
Synthetic Methodologies
Nasser A. M. Yehia et al. (2002) described a novel synthesis approach that involves a one-pot, four-component process, showcasing the versatility of related pyrrolidine compounds in creating complex heterocyclic structures. This methodology underscores the compound's role in synthesizing key intermediates for pharmaceutical and chemical research Nasser A. M. Yehia, K. Polborn, T. Müller, 2002.
Material Science Applications
In the field of materials science, Xiaolong Wang et al. (2006) focused on the synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines. This research highlights the compound's utility in developing new materials with promising thermal stability and mechanical properties, relevant for advanced engineering applications Xiaolong Wang, Yan-feng Li, Shu-jiang Zhang, Tao Ma, Yu Shao, Xin Zhao, 2006.
Photophysical Properties
The study of "4-(2-Tetrathiafulvalenyl-ethenyl)pyrrolidine (TTF-CH=CH-Py) radical cation salts" by Fabrice Pointillart et al. (2009) delves into the synthesis, crystal structure, photoluminescent, and magnetic properties of compounds involving pyrrolidine. This investigation demonstrates the compound's role in creating materials with unique luminescent and paramagnetic characteristics, opening avenues for its application in optoelectronic devices Fabrice Pointillart, O. Maury, Yann Le Gal, S. Golhen, O. Cador, L. Ouahab, 2009.
Safety and Hazards
特性
IUPAC Name |
[1-(3,4-dimethoxyphenyl)cyclopentyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-21-15-8-7-14(13-16(15)22-2)18(9-3-4-10-18)17(20)19-11-5-6-12-19/h7-8,13H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDRJMUWNJTNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-Dimethoxyphenyl)cyclopentyl](pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5556097.png)
![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)
![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)
![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B5556130.png)



![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B5556151.png)
![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)
![3,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone](/img/structure/B5556163.png)

![2-(4-isopropoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556177.png)
![N-[3-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5556184.png)